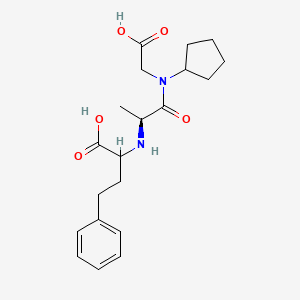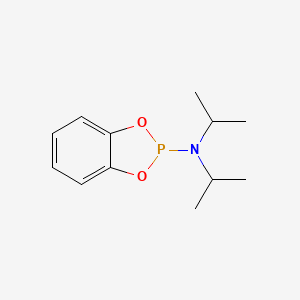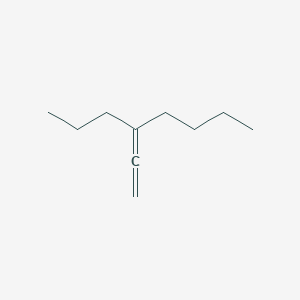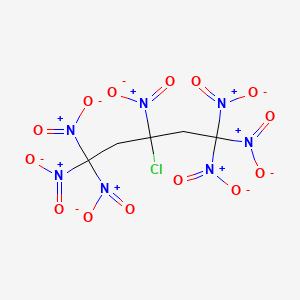
1,1-Dichloro-2-methoxypentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2-methoxypentane is an organic compound with the molecular formula C6H12Cl2O It is a halogenated ether, characterized by the presence of two chlorine atoms and one methoxy group attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-methoxypentane can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypentane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1-Dichloro-2-methoxypentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 2-methoxypentanol.
Elimination: Formation of 1-methoxy-1-pentene.
Oxidation: Formation of 2-methoxypentanal or 2-methoxypentanoic acid.
科学研究应用
1,1-Dichloro-2-methoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,1-dichloro-2-methoxypentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,1-Dichloroethane: A simpler halogenated hydrocarbon with similar reactivity.
2-Methoxypentane: Lacks the chlorine atoms but shares the methoxy group and pentane backbone.
1,1-Dichloro-2,2-dimethoxypentane: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
1,1-Dichloro-2-methoxypentane is unique due to the combination of its halogenated and ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
属性
| 82772-40-5 | |
分子式 |
C6H12Cl2O |
分子量 |
171.06 g/mol |
IUPAC 名称 |
1,1-dichloro-2-methoxypentane |
InChI |
InChI=1S/C6H12Cl2O/c1-3-4-5(9-2)6(7)8/h5-6H,3-4H2,1-2H3 |
InChI 键 |
IPIVBPQOMSGCOI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




acetonitrile](/img/structure/B14421359.png)


![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)


![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
